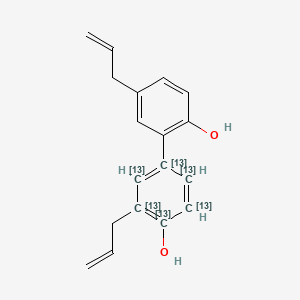
Honokiol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Honokiol-13C6 is a synthetic derivative of honokiol, a naturally occurring biphenolic compound extracted from the bark, seed cones, and leaves of Magnolia species. Honokiol has been traditionally used in Eastern medicine for its therapeutic properties, including anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects . This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Honokiol-13C6 involves the incorporation of carbon-13 isotopes into the honokiol molecule. This can be achieved through several synthetic routes, including:
Grignard Reaction: A common method where carbon-13 labeled Grignard reagents react with appropriate precursors to form the desired biphenolic structure.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between carbon-13 labeled boronic acids and halogenated aromatic compounds is another effective method.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. High-pressure liquid chromatography (HPLC) is often employed to purify the final product, ensuring high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: Honokiol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert honokiol into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of honokiol, each with distinct chemical and biological properties .
Scientific Research Applications
Honokiol-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of honokiol metabolism.
Biology: Helps in studying the bioavailability and distribution of honokiol in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and stability of honokiol
Mechanism of Action
Honokiol-13C6 exerts its effects through multiple mechanisms, including:
Neuroprotection: It preserves Na+/K+ ATPase activity, phosphorylates pro-survival factors, and modulates GABA receptors.
Anti-inflammatory: Inhibits the MAPK and NF-κB signaling pathways, reducing the expression of inflammatory mediators such as iNOS and COX-2.
Anticancer: Induces cell cycle arrest, inhibits epithelial-mesenchymal transition, suppresses cell migration and invasion, and promotes anti-angiogenesis by downregulating VEGF and its receptors .
Comparison with Similar Compounds
Honokiol-13C6 is compared with other similar compounds, such as:
Magnolol: Another biphenolic compound from Magnolia species, structurally similar to honokiol but with different physicochemical properties and stability.
4-O-Methylhonokiol: A methylated derivative of honokiol with distinct biological activities.
Obovatol: Another neolignan from Magnolia species with unique therapeutic properties.
Uniqueness: this compound’s uniqueness lies in its isotopic labeling, which allows for precise tracing and study of its metabolic and pharmacokinetic properties, providing valuable insights into its therapeutic potential .
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(4-hydroxy-3-prop-2-enyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-4-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2/i8+1,10+1,12+1,14+1,15+1,17+1 |
InChI Key |
FVYXIJYOAGAUQK-XZRQEUBQSA-N |
Isomeric SMILES |
C=CCC1=CC(=C(C=C1)O)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)CC=C |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















